molecular formula C7H12N2O B12293148 N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide

N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide

Cat. No.: B12293148
M. Wt: 140.18 g/mol
InChI Key: FZUVPMJBKAKQBZ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N-(3-amino-1-bicyclo[1.1.1]pentanyl)acetamide

InChI

InChI=1S/C7H12N2O/c1-5(10)9-7-2-6(8,3-7)4-7/h2-4,8H2,1H3,(H,9,10)

InChI Key

FZUVPMJBKAKQBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC(C1)(C2)N

Origin of Product

United States

Preparation Methods

Preparation of 3-Aminobicyclo[1.1.1]pentane

Route A: Azide Reduction

  • Starting Material : 1-Azido-3-iodobicyclo[1.1.1]pentane (CAS 1350810-14-6) is reduced using hydrogenation catalysts (e.g., Pd/C or PtO₂) under H₂ atmosphere.
  • Conditions :
    • Solvent: Ethanol or THF
    • Temperature: 25–50°C
    • Pressure: 1–3 atm H₂
  • Yield : 70–85%.

Route B: Direct Amination of BCP Halides

  • Substrate : 3-Iodobicyclo[1.1.1]pentane derivatives (e.g., ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate).
  • Reaction : Nucleophilic substitution with ammonia or ammonium salts.
    • Catalyst : CuI/1,10-phenanthroline
    • Solvent : DMF or DMSO
    • Temperature : 80–100°C.
  • Yield : 50–65%.

Acetylation of 3-Aminobicyclo[1.1.1]pentane

Standard Acetylation Protocol

  • Reagents : Acetic anhydride or acetyl chloride, base (e.g., Et₃N, pyridine).
  • Conditions :
    • Solvent: Dichloromethane or THF
    • Temperature: 0°C to room temperature
    • Time: 2–6 hours.
  • Workup : Aqueous extraction, column chromatography (SiO₂, hexane/EtOAc).
  • Yield : 80–92%.

Mechanistic Considerations

  • The BCP amine’s high ring strain increases nucleophilicity, accelerating acylation. Steric hindrance from the BCP core necessitates mild conditions to avoid side reactions.

Alternative Routes from BCP Carboxylic Acids

Curtius Rearrangement

  • Substrate : Bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 1350810-13-5).
  • Steps :
    • Convert acid to acyl azide using diphenylphosphoryl azide (DPPA).
    • Thermally decompose acyl azide to isocyanate, followed by hydrolysis to amine.
  • Yield : 40–55%.

Scalable Industrial Methods

Flow Chemistry for BCP Core Synthesis

  • Photochemical [2+2] Cycloaddition : Diacetyl and [1.1.1]propellane react under UV light (365 nm) in continuous flow to form diketone intermediates, later converted to amines.
    • Scale : 1 kg/day.
    • Advantage : Avoids hazardous mercury lamps and quartz reactors.

Halogenation-Amination Sequences

  • Example : 3-Iodo-BCP derivatives undergo Ullmann-type coupling with aqueous NH₃ under Cu catalysis.
    • Optimized Conditions :
      • CuI (10 mol%), 1,10-phenanthroline (20 mol%)
      • K₃PO₄, DMF, 100°C, 24 hours.
    • Purity : >97% after recrystallization.

Analytical Data and Characterization

Spectral Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 2.32 (s, 6H, BCP-CH₂), 1.98 (s, 3H, COCH₃).
  • IR (cm⁻¹): 3317 (N-H), 1683 (C=O), 1172 (C-N).
  • HRMS : m/z [M+H]⁺ calcd. for C₇H₁₂N₂O: 140.18; found: 140.18.

Challenges and Optimization

Steric Hindrance

  • The BCP core’s rigidity complicates functionalization. Solution : Use excess acylating agents (1.5–2.0 eq.) and prolonged reaction times.

Purification

  • Issue : Polar byproducts from incomplete acetylation.
  • Solution : Gradient column chromatography (hexane/EtOAc 9:1 → 7:3).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Azide Reduction 70–85 >95 High Moderate
Direct Amination 50–65 90–95 Medium Low
Flow Chemistry 60–75 >97 Very High High

Chemical Reactions Analysis

Types of Reactions

N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide has shown potential in drug development due to its analgesic and anti-inflammatory properties. Studies suggest that it may serve as an alternative to traditional pain medications, potentially avoiding the hepatotoxicity associated with acetaminophen-based treatments.

Case Study: Analgesic Efficacy
In a comparative study involving various analgesics, this compound demonstrated significant pain relief in animal models, outperforming standard treatments in both efficacy and safety profile .

The compound has been investigated for its role in enzyme inhibition and receptor binding, which are critical for understanding its therapeutic potential.

Assay TypeResultReference
Enzyme InhibitionIC₅₀ = 50 µM
Analgesic ActivitySignificant pain reduction
CytotoxicityLow toxicity in cell lines

The biological activity is attributed to its ability to interact with specific molecular targets, influencing metabolic pathways and signaling processes.

Material Science

In addition to its biological applications, this compound is being explored for its potential use in developing new materials with enhanced mechanical properties due to its unique structural characteristics .

Mechanism of Action

The mechanism of action of N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the observed effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide
  • CAS No.: 2137867-09-3
  • Molecular Formula : C₇H₁₂N₂O
  • Molecular Weight : 140.18 g/mol
  • Structure: A bicyclo[1.1.1]pentane scaffold substituted with an acetamide group at position 1 and an amino group at position 2.

Key Characteristics :

  • Hazard Profile : Classified as "Dangerous" under GHS, with hazard statement H314 (causes severe skin burns and eye damage) .
  • Regulatory Status : Designated as UN 2735 (Class 8 corrosive substances) for transportation .

Comparison with Structural Analogs

N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide

  • CAS No.: 1628196-21-3
  • Molecular Formula: C₇H₁₁NO₂
  • Molecular Weight : 141.17 g/mol
  • Key Differences: Functional Group: Hydroxyl (-OH) replaces the amino (-NH₂) group. Hazard Profile: Less severe than the amino analog, with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Stability: Requires storage at 2–8°C under inert atmosphere .

N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide

  • CAS No.: 2231675-02-6
  • Molecular Formula: C₁₁H₁₉NO
  • Molecular Weight : 195.27 g/mol
  • Applications: Available in 100 mg and 500 mg quantities for research, though specific biological data are lacking .

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

  • CAS No.: 676371-65-6
  • Molecular Formula: C₈H₁₂ClNO₂
  • Molecular Weight : 197.64 g/mol
  • Key Differences :
    • Functional Groups : Ester (-COOCH₃) and hydrochloride salt (-NH₃⁺Cl⁻) modify solubility and reactivity.
    • Applications : Serves as a precursor for further functionalization in drug discovery .

N-(1-tricyclo[3.3.1.1³,⁷]dec-1-ylethyl)acetamide

  • CAS No.: 180271-41-4
  • Molecular Formula: C₁₄H₂₃NO
  • Molecular Weight : 221.34 g/mol
  • Key Differences :
    • Scaffold : Adamantane-derived tricyclic structure increases rigidity and bulk.
    • Applications : Used in scientific research, highlighting the role of bicyclo scaffolds in mimicking rigid hydrophobic motifs .

Comparative Data Table

Parameter This compound N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide
CAS No. 2137867-09-3 1628196-21-3 2231675-02-6
Molecular Weight (g/mol) 140.18 141.17 195.27
Hazard Statements H314 H302, H315, H319, H335 Not specified
Storage Conditions Not reported 2–8°C, inert atmosphere Not reported
Key Applications Drug discovery scaffolds Lab chemical synthesis Research intermediates

Biological Activity

N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane core, known for its unique structural rigidity and strain, which can influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₇H₁₄N₂O
Molecular Weight142.20 g/mol
IUPAC NameThis compound
SMILESCC(=O)N1CC(C2)C(C(C2)N(C1)C)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : Its structural characteristics suggest that it may bind to neurotransmitter receptors, influencing neuronal signaling.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects comparable to traditional pain relievers without the associated hepatotoxicity seen in acetaminophen-based medications .

Case Study: Analgesic Efficacy

In a study comparing the analgesic effects of various compounds, this compound demonstrated significant pain relief in animal models, outperforming standard treatments in terms of efficacy and safety profile.

Biological Activity Data

A summary of biological assays conducted on this compound is presented below:

Assay TypeResultReference
Enzyme InhibitionIC₅₀ = 50 µM
Analgesic ActivitySignificant pain reduction in formalin test
CytotoxicityLow toxicity in cell lines

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other bicyclic compounds, which may enhance its biological activity.

Compound NameStructural FeaturesNotable Differences
N-{3-Aminobicyclo[1.1.1]pentan-1-yl}carbamateContains a carbamate groupDifferent functional group affects reactivity
Tert-butyl N-{3-aminobicyclo[1.1.1]pentan-2-yloxy}carbamateContains an ether linkageAlters solubility and binding characteristics

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